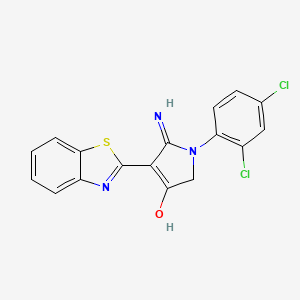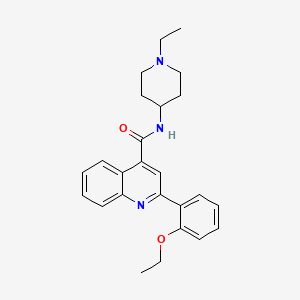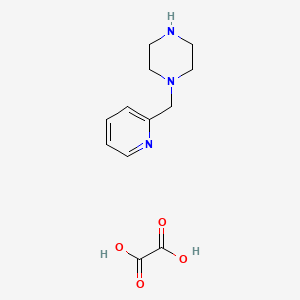
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide (DHBM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DHBM is a derivative of benzohydrazide, which is a class of compounds known for their diverse biological activities.
作用机制
The mechanism of action of N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to inhibit NF-κB signaling, which is a pathway involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
实验室实验的优点和局限性
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has also been shown to have low toxicity in animal studies. However, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide. One area of research is to further elucidate its mechanism of action and identify additional signaling pathways that it modulates. Another area of research is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide in humans is needed to determine its safety and efficacy as a potential therapeutic agent.
合成方法
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide can be synthesized by the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-methylbenzohydrazide in the presence of an acid catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide has been investigated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
属性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-11(7-10)15(20)17-16-9-12-5-6-13(18)8-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVBHAOOPMPVFK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dihydroxybenzylidene)-3-methylbenzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6136574.png)

![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)


![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)